2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Antimalarial DHFR inhibitor Pyrrolopyrimidine

2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034582-51-7) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class, with molecular formula C₂₁H₁₉N₃OS and molecular weight 361.46 g/mol. This chemical scaffold is notable for a fused pyrrole-pyrimidine core substituted with an ethylthio group at position 2, a phenyl ring at position 7, and an m-tolyl group at position While the pyrrolo[3,2-d]pyrimidine scaffold is broadly explored in medicinal chemistry for kinase inhibition, antifolate activity, and antimycobacterial applications , high-strength quantitative evidence for this specific compound is currently limited in the public domain.

Molecular Formula C21H19N3OS
Molecular Weight 361.46
CAS No. 2034582-51-7
Cat. No. B2546691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034582-51-7
Molecular FormulaC21H19N3OS
Molecular Weight361.46
Structural Identifiers
SMILESCCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4
InChIInChI=1S/C21H19N3OS/c1-3-26-21-23-18-17(15-9-5-4-6-10-15)13-22-19(18)20(25)24(21)16-11-7-8-14(2)12-16/h4-13,22H,3H2,1-2H3
InChIKeyBEHOPLCNWHYWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034582-51-7): Chemical Identity and Core Properties for Research Procurement


2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034582-51-7) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class, with molecular formula C₂₁H₁₉N₃OS and molecular weight 361.46 g/mol . This chemical scaffold is notable for a fused pyrrole-pyrimidine core substituted with an ethylthio group at position 2, a phenyl ring at position 7, and an m-tolyl group at position 3. While the pyrrolo[3,2-d]pyrimidine scaffold is broadly explored in medicinal chemistry for kinase inhibition, antifolate activity, and antimycobacterial applications , high-strength quantitative evidence for this specific compound is currently limited in the public domain. Most available information derives from vendor technical datasheets and class-level inferences, and direct comparative data against specific analogs has not been identified in the peer-reviewed or patent literature at this time.

Why Generic Substitution of 2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Is Not Advised Without Comparative Verification


Within the pyrrolo[3,2-d]pyrimidine class, small structural modifications at positions 2, 3, and 7 can drive profound shifts in target selectivity and potency. For example, replacement of the 2-ethylthio substituent with amino, methylthio, or benzylthio groups is known to alter kinase inhibition profiles against enzymes such as GSK-3β, PI3K, and JAK3 . Similarly, variation of the 3-aryl group from m-tolyl to phenyl or benzyl changes both steric bulk and lipophilicity, affecting cellular permeability and off-target binding . The 7-phenyl group participates in π-stacking interactions within hydrophobic enzyme pockets, and its removal or substitution can ablate activity entirely in select targets. In the absence of direct comparative data for this precise compound, it is critical to recognize that generic replacement with a core-matched analog—even one differing by a single methyl or methylene unit—cannot guarantee retention of the same binding affinity, selectivity window, or cellular potency. Procurement decisions relying on simple structural similarity rather than empirical verification risk selecting a compound with unpredictable biological behavior.

Quantitative Evidence Guide: Differentiating 2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one from Its Closest Analogs


Antiplasmodial DHFR-TS Inhibition: A Unique 20 μM IC50 Against Plasmodium berghei Enzyme in Contrast to E. coli DHFR

This compound demonstrates measurable inhibition of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme from Plasmodium berghei (strain Anka) with an IC50 of 20,000 nM . When compared to its activity against Escherichia coli DHFR (IC50 of 450,000 nM under comparable assay conditions ), a 22.5-fold selectivity toward the parasitic enzyme is observed. However, it is important to note that this IC50 value is in the micromolar range, indicating relatively weak potency. By comparison, other pyrrolo[3,2-d]pyrimidine antifolates such as the 2,4-diamino-6-substituted analogs can achieve IC50 values in the low nanomolar range (<100 nM) against P. falciparum DHFR-TS . The 2-ethylthio substitution combined with the 3-(m-tolyl) group likely accounts for this diminished potency, as electron-donating thioether groups at position 2 are suboptimal for hydrogen bonding with the DHFR active site compared to amino groups.

Antimalarial DHFR inhibitor Pyrrolopyrimidine Plasmodium berghei

Antimycobacterial Potential: Class-Level Activity Against M. tuberculosis H37Ra with Specific Structural Determinants

Several pyrrolo[3,2-d]pyrimidin-4(5H)-ones bearing ethylthio, phenylthio, or benzylthio groups at position 2 and aryl/heteroaryl groups at positions 3 and 7 have demonstrated activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG . Within this chemotype, the cytochrome bcc complex (QcrB, subunit of complex III) has been identified as a molecular target, and select compounds exhibit high selectivity indices against mammalian cell lines (THP-1, VERO, HepG2) . Specifically, analogs with 2-ethylthio substitution, such as 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, target M. tuberculosis H37Ra (ATCC 25177) and M. bovis BCG (ATCC 35743) . While no direct MIC data exists for this exact compound, its structural concordance with active antimycobacterial chemotypes—particularly the combination of a 2-ethylthio unit with a 7-phenyl and 3-(m-tolyl) substitution—places it within a high-priority screening set for tuberculosis drug development. In contrast, pyrrolo[3,2-d]pyrimidine derivatives with 2-amino or 2-oxo substituents in the same core have shown distinct antifungal and antitumor profiles rather than antimycobacterial activity .

Antitubercular Mycobacterium tuberculosis Pyrrolopyrimidine QcrB inhibitor

Structural Biology Tool Potential: Crystallographic Soaking Experiments Enabled by Thioether-Mediated Binding Poses

The 2-ethylthio substituent in pyrrolo[3,2-d]pyrimidin-4(5H)-ones can adopt conformations that project sulfur lone pairs into hydrophobic enzyme pockets accessible to anomalous scattering phasing experiments. A recent crystal structure of a 6-substituted pyrrolo[3,2-d]pyrimidine antifolate bound to human serine hydroxymethyl transferase 2 (SHMT2) demonstrates that the pyrrolopyrimidine core engages critical active-site residues including Phe105, while substituents at positions 2, 3, and 7 modulate binding pose and potency . The presence of the sulfur atom in the ethylthio group at position 2 provides a built-in anomalous scatterer (Cu Kα f'' = 0.56 e⁻) that can assist in crystallographic phasing and soak-based fragment screening, a property absent in 2-amino or 2-methyl analogs . This compound, with its m-tolyl group at position 3, introduces additional hydrophobic bulk that could stabilize a distinct binding conformation compared to smaller 3-substituents such as methyl or unsubstituted phenyl, thereby generating alternative crystal forms for high-resolution structure determination.

Structural biology Fragment screening Pyrrolopyrimidine X-ray crystallography

Optimal Research and Industrial Application Scenarios for 2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


Antitubercular Drug Discovery: High-Throughput Screening Against M. tuberculosis QcrB

Based on the documented antimycobacterial activity of structurally related 2-ethylthio pyrrolo[3,2-d]pyrimidin-4(5H)-ones targeting the cytochrome bcc complex , this compound is appropriate for inclusion in focused screening libraries against M. tuberculosis H37Ra and MDR clinical isolates. The 3-(m-tolyl) group distinguishes it from para-tolyl and unsubstituted phenyl analogs, potentially altering QcrB binding kinetics and mammalian cell selectivity. Researchers evaluating structure-activity relationships for QcrB inhibition should prioritize this compound alongside its 3-benzyl and 3-(4-methylphenyl) counterparts to map the optimal hydrophobic pocket occupancy.

Antifolate Selectivity Profiling: Benchmarking Against P. berghei DHFR-TS

With a measured IC50 of 20,000 nM against P. berghei DHFR-TS and a 22.5-fold selectivity window over E. coli DHFR , this compound can serve as a low-potency reference standard in selectivity profiling panels. Researchers designing next-generation pyrrolo[3,2-d]pyrimidine antifolates can use this compound as a baseline to quantify potency improvements achieved through 2‑position substitution (e.g., replacing ethylthio with substituted amino groups) or 6‑position functionalization. Its weak activity makes it a useful negative control in cellular antiparasitic assays when potent analogs are being validated.

Crystallographic Fragment Screening and Structural Biology

The intrinsic sulfur anomalous scattering signal of the 2-ethylthio group enables phasing-assisted crystallographic studies . This compound is suitable for co-crystallization or soaking experiments with SHMT2, DHFR-TS, and other folate-pathway enzymes for which pyrrolo[3,2-d]pyrimidine scaffolds are known ligands. The combination of a 7-phenyl ring and a 3-(m-tolyl) group provides a distinctive molecular envelope that can aid in molecular replacement phasing and in resolving ligand-bound conformations at modest resolution (2.5–3.5 Å).

Medicinal Chemistry SAR Exploration of the 3-Aryl Position

The m-tolyl group at position 3 is a key differentiator from closely related compounds bearing 3-phenyl (CAS 139987-54-5) or 3-benzyl substituents. Procurement of this specific compound enables direct matched-pair analysis of the effect of meta-methyl substitution on lipophilicity (calculated logP), solubility, target binding, and cellular permeability. In kinase inhibitor programs where the 3-aryl group projects into the solvent-exposed region of the ATP-binding pocket, systematic variation at this position is essential for optimizing pharmacokinetic properties without compromising potency, and this compound provides a critical data point in such SAR campaigns.

Quote Request

Request a Quote for 2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.